Vicanicin

Description

Vicanicin as a Lichen-Derived Secondary Metabolite

This compound is a naturally occurring chemical compound classified as a depsidone (B1213741). medchemexpress.comnih.gov It is a secondary metabolite produced by certain species of lichens, which are composite organisms arising from the symbiotic relationship between fungi and algae or cyanobacteria. biointerfaceresearch.commediresonline.org Specifically, this compound has been isolated from lichen species such as Teloschistes flavicans and those within the Erioderma genus. japsonline.compublish.csiro.au In its pure form, it appears as white, needle-like crystals. japsonline.comjapsonline.com

The molecular formula of this compound is C₁₈H₁₆Cl₂O₅. japsonline.comjapsonline.com Its structure is characterized by a tricyclic system with two aromatic rings linked by an ether and an ester bond, a defining feature of depsidones. mdpi.com The structure of this compound has been elucidated using various spectroscopic techniques, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, with its crystal structure also being reported for the first time in some studies. japsonline.comnarraj.org

This compound is biosynthesized by the fungal partner in the lichen symbiosis, likely through the polyketide pathway. researchgate.netresearchgate.net These secondary metabolites are not essential for the primary growth of the lichen but are thought to play crucial roles in their survival, such as defense against herbivores and microbes, and protection from intense solar radiation. cambridge.orgcore.ac.uk The production of this compound and other secondary metabolites can be influenced by environmental factors. core.ac.uk

Significance of Depsidones in Chemotaxonomy and Biological Systems

Depsidones, including this compound, are a significant class of lichen substances with more than 100 known compounds. thieme-connect.com Their distribution is often specific to certain lichen taxa, making them valuable chemical markers in lichen chemotaxonomy, the classification of lichens based on their chemical constituents. mdpi.combritishlichensociety.org.uk The presence or absence of specific depsidones can help delineate species and understand phylogenetic relationships among lichens. cambridge.org For instance, O-methylated depsidones are suggested to be more common in morphologically advanced lichen groups. cambridge.org

In biological systems, depsidones exhibit a wide array of activities. thieme-connect.comresearchgate.net They are recognized for their potential as cytotoxic, antimicrobial, and antioxidant agents. thieme-connect.comresearchgate.netthieme-connect.com The biological activity of depsidones is attributed to their chemical structure, which allows them to interact with various cellular targets. nih.gov For example, some depsidones can induce apoptosis in cancer cells, inhibit bacterial growth, and scavenge harmful free radicals. medchemexpress.comthieme-connect.com Their mechanisms of action are diverse and can include targeting signaling pathways, inhibiting enzymes, and disrupting cellular membranes. medchemexpress.comthieme-connect.com The study of depsidones is an active area of research for the discovery of new therapeutic agents. thieme-connect.comresearchgate.net

Research Landscape of Biologically Active Natural Products

The exploration of natural products for bioactive compounds is a cornerstone of pharmaceutical research. mattioli1885journals.com Lichens, in particular, are a rich and historically significant source of unique secondary metabolites with diverse biological activities. mediresonline.orgcambridge.org Over 1000 such compounds have been identified from lichens, many of which are not found in other organisms. researchgate.net These metabolites include depsides, depsidones, dibenzofurans, and usnic acid derivatives. mdpi.com

The research landscape for lichen-derived natural products is expanding, driven by advancements in isolation techniques, structure elucidation, and high-throughput screening for biological activity. cambridge.org Modern methods like high-performance liquid chromatography (HPLC), mass spectrometry, and NMR spectroscopy are crucial for this work. britishlichensociety.org.uk There is a growing interest in the potential therapeutic applications of these compounds, with studies investigating their antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties. mediresonline.orgresearchgate.netcambridge.org Despite the challenges in collecting and cultivating lichens, research continues to uncover new bioactive molecules with potential for development into novel drugs. cambridge.orgnih.gov

Detailed Research Findings on this compound

Recent research has shed light on the various biological activities of this compound.

Cytotoxic and Apoptotic Effects

This compound has demonstrated significant cytotoxic activity against several human cancer cell lines. It was found to induce a concentration-dependent loss of viability in human cervix adenocarcinoma (HeLa) and human colon carcinoma (HCT-116) cells, with IC₅₀ values of 67 µM and 40.5 µM, respectively. thieme-connect.com However, it did not show effects on human breast adenocarcinoma (MCF-7) cells. thieme-connect.com Further research indicates that this compound can inhibit cell growth and trigger apoptosis in both androgen-sensitive (LNCaP) and androgen-insensitive (DU-145) human prostate cancer cells. medchemexpress.com The mechanism of action involves the inhibition of Hsp70 expression, an increase in reactive oxygen species (ROS), a change in the Bax/Bcl-2 ratio, and the activation of caspase-3. medchemexpress.com

Antimicrobial and Antifungal Activity

This compound has also been evaluated for its antimicrobial properties. In a study assessing its activity against bacteria associated with pneumonia, this compound showed stronger activity than the co-isolated compound parietin against all tested strains. narraj.orgnarraj.org It was particularly active against Klebsiella pneumoniae and Staphylococcus pyogenes, with minimum inhibitory concentration (MIC) values of 156±0.77 µM and 156±0.91 µM, respectively. narraj.orgnarraj.orgresearchgate.net

Antidiabetic Potential

Toxicity Studies

Toxicity assessments have also been conducted. In a brine shrimp lethality assay, this compound showed toxicity with a lethal concentration (LC₅₀) value of 13.07 µg/mL, indicating its potent biological activity. japsonline.com Another study reported moderate cytotoxic activities on normal keratinocyte (HaCaT) cells in a dose-dependent manner. narraj.org

| Biological Activity | Cell Line/Organism | Key Findings |

| Cytotoxicity | Human cervix adenocarcinoma (HeLa) | IC₅₀ value of 67 µM. thieme-connect.com |

| Human colon carcinoma (HCT-116) | IC₅₀ value of 40.5 µM. thieme-connect.com | |

| Human prostate cancer (LNCaP, DU-145) | Inhibits cell growth and induces apoptosis. medchemexpress.com | |

| Antimicrobial | Klebsiella pneumoniae | MIC value of 156±0.77 µM. narraj.orgnarraj.org |

| Staphylococcus pyogenes | MIC value of 156±0.91 µM. narraj.orgnarraj.org | |

| Antidiabetic | α-glucosidase inhibition | IC₅₀ value of 197.04 µg/ml. japsonline.comjapsonline.com |

| Toxicity | Artemia salina | LC₅₀ value of 13.07 µg/mL. japsonline.com |

Structure

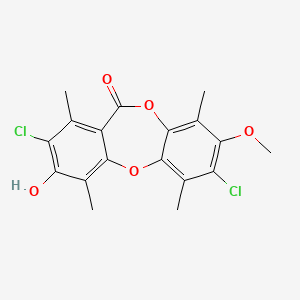

2D Structure

3D Structure

Properties

CAS No. |

33211-22-2 |

|---|---|

Molecular Formula |

C18H16Cl2O5 |

Molecular Weight |

383.2 g/mol |

IUPAC Name |

2,8-dichloro-9-hydroxy-3-methoxy-1,4,7,10-tetramethylbenzo[b][1,4]benzodioxepin-6-one |

InChI |

InChI=1S/C18H16Cl2O5/c1-6-10-14(8(3)13(21)11(6)19)24-16-7(2)12(20)15(23-5)9(4)17(16)25-18(10)22/h21H,1-5H3 |

InChI Key |

DJIUVCGPONSSSV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C(=C1Cl)O)C)OC3=C(C(=C(C(=C3OC2=O)C)OC)Cl)C |

Other CAS No. |

33211-22-2 |

Synonyms |

vicanicin |

Origin of Product |

United States |

Natural Occurrence and Origin

Distribution of Vicanicin in Lichen Genera and Species

This compound has been identified in a select number of lichen species, indicating a specific and regulated biosynthetic pathway. Its presence is a key chemotaxonomic marker, aiding in the classification and identification of these organisms.

Teloschistes flavicans as a Primary Source

The golden-haired lichen, Teloschistes flavicans, is a well-established and primary source of this compound. nih.govnih.govias.ac.in This fruticose lichen, belonging to the family Teloschistaceae, is characterized by its vibrant orange-yellow color. nih.gov Studies involving the isolation and characterization of compounds from T. flavicans have consistently identified this compound as a major secondary metabolite. nih.govnih.gov In some analyses of the methanolic extract of this lichen, this compound has been found to be the most abundant compound, constituting a significant percentage of the extract's total peak area in chromatographic studies. ias.ac.in The compound is typically isolated as white crystals from the lichen thallus. nih.gov

Table 1: Major Secondary Metabolites Identified in Teloschistes flavicans

| Compound | Chemical Class | Reference |

|---|---|---|

| This compound | Depsidone (B1213741) | nih.govnih.govias.ac.in |

| Parietin | Anthraquinone | nih.gov |

| Methyl oleate | Fatty acid ester | ias.ac.in |

| Methyl palmitate | Fatty acid ester | ias.ac.in |

Identification in Usnea baileyi

While the genus Usnea is a rich source of various lichen secondary metabolites, particularly usnic acid, specific reports detailing the isolation of this compound from Usnea baileyi are not as prominent in the scientific literature. Chemical investigations of U. baileyi have often focused on other classes of compounds, such as xanthone (B1684191) dimers like eumitrins C-E. japsonline.com Further chemotaxonomic studies are required to definitively ascertain the presence and concentration of this compound in this species.

Reports in Other Lichen Species (e.g., Erioderma leylandii, Pannaria patagonica)

This compound has also been identified in other lichen genera, expanding our understanding of its distribution.

In the genus Erioderma, this compound is a known chemical constituent of Erioderma leylandii. Its presence, along with northis compound, is used as a chemical marker for this species.

The compound has also been reported in the genus Pannaria. Specifically, the species Pannaria santessonii, which is considered to be closely related to the P. sphinctrina complex, has been found to contain this compound. schweizerbart.de This finding suggests that this compound may be a characteristic compound within this particular lineage of Pannaria. While direct reports for Pannaria patagonica were not found in the reviewed literature, the presence of this compound in a closely related species points to the potential for its occurrence within the broader Pannaria genus.

Ecological Roles and Evolutionary Context of this compound Production

The production of secondary metabolites like this compound by lichens is not an arbitrary process. These compounds are believed to offer a significant adaptive advantage, contributing to the ecological success of the lichens that produce them. nih.gov

Lichen secondary metabolites, including depsidones, are known to possess a range of biological activities that are ecologically relevant. researchgate.netthieme-connect.com These compounds often exhibit antimicrobial properties, which can protect the lichen from pathogenic fungi and bacteria. researchgate.netthieme-connect.com Furthermore, many of these substances have antioxidant properties, which could help the lichen cope with oxidative stress induced by environmental factors such as high solar radiation. researchgate.netthieme-connect.com

Depsidones, in general, are thought to play a role in deterring herbivory, making the lichen less palatable to grazing invertebrates and other animals. researchgate.net They can also act as photoprotective agents, absorbing excess ultraviolet (UV) radiation and shielding the photosynthetically active algal partner (photobiont) from damage. nih.gov

From an evolutionary perspective, the ability to synthesize a diverse array of secondary metabolites like depsidones is a key innovation in lichen-forming fungi. nih.gov The biosynthetic pathways for these compounds are complex and have evolved over time. The production of depsidones involves the oxidative coupling of two polyketidic benzoic acid derivatives, a process that requires specific enzymatic machinery. nih.gov The genetic basis for the production of these compounds is encoded in the fungal partner's genome. The diversity of depsidones and other secondary metabolites across different lichen species is a testament to the evolutionary diversification of these biosynthetic pathways, likely driven by the selective pressures of different ecological niches. nih.gov The presence of this compound in distinct and not closely related lichen genera such as Teloschistes, Erioderma, and Pannaria suggests either a convergent evolution of the biosynthetic pathway or a more ancient origin with subsequent loss in many lineages.

Biosynthesis and Biogenetic Pathways

Polyketide Biosynthetic Pathway of Vicanicin

This compound is classified as a β-orcinol depsidone (B1213741), indicating its biogenetic origin from two precursor molecules of β-orcinol carboxylic acid. acs.org The general biosynthetic route for depsidones is understood to begin with the acetate-malonate pathway, where acetyl-CoA serves as the starter unit and malonyl-CoA as the extender unit for a polyketide chain. thieme-connect.com This process is catalyzed by a non-reducing polyketide synthase (NR-PKS).

The key steps in the formation of the this compound backbone are as follows:

Formation of Aromatic Precursors: The iterative condensation of acetate (B1210297) and malonate units by an NR-PKS leads to the formation of two separate β-orcinol carboxylic acid molecules. These are the fundamental building blocks for the this compound structure. acs.orgthieme-connect.com

Depside Formation: Two molecules of β-orcinol carboxylic acid are joined via an ester linkage (esterification) to form a bicyclic depside intermediate. mdpi.com

Oxidative Cyclization: The crucial step in forming the characteristic tricyclic depsidone structure is an intramolecular oxidative cyclization of the depside intermediate. This reaction involves the formation of a diaryl ether bond, which is widely accepted to be catalyzed by a cytochrome P450 monooxygenase. mdpi.com This creates the central seven-membered ring of the depsidone core.

Tailoring Modifications: Following the formation of the core depsidone structure, a series of tailoring reactions occur to produce this compound. A recent (2024) study on chlorodepsidones from Teloschistes flavicans proposed a biosynthetic relationship among several related compounds. acs.org This study suggests that northis compound is the direct precursor to this compound, which is then formed through a specific O-methylation step. The pathway also involves chlorination. acs.org

A proposed biosynthetic sequence leading to this compound is outlined below, based on co-occurring metabolites in T. flavicans: acs.org

Northis compound → this compound → 4-O-methylthis compound

This sequence indicates that chlorination steps precede the final methylations.

Enzymatic Machinery Involved in this compound Formation

While the specific biosynthetic gene cluster (BGC) for this compound has not yet been fully identified and characterized, the enzymatic machinery required for its formation can be inferred from the well-established biosynthesis of other lichen depsidones. mdpi.comresearchgate.net Each step in the pathway is catalyzed by a specific class of enzyme, likely encoded in a contiguous gene cluster within the lichen fungus's genome.

The putative enzymes involved in this compound formation are detailed in the table below.

| Enzymatic Step | Enzyme Class | Function | Substrate (Putative) | Product (Putative) |

| Polyketide Synthesis | Non-Reducing Polyketide Synthase (NR-PKS) | Assembles the polyketide backbone from acetate and malonate units and catalyzes its cyclization. | Acetyl-CoA, Malonyl-CoA | β-orcinol carboxylic acid |

| Depside Formation | Non-Reducing Polyketide Synthase (NR-PKS) | Catalyzes the intermolecular esterification of two phenolic units. researchgate.net | 2x β-orcinol carboxylic acid | Depside intermediate |

| Oxidative Cyclization | Cytochrome P450 Monooxygenase (CYP450) | Catalyzes the intramolecular C-O phenol (B47542) coupling (ether bond formation) to form the depsidone ring system. mdpi.com | Depside intermediate | Northis compound precursor |

| Chlorination | FAD-dependent Halogenase | Regioselectively incorporates chlorine atoms onto the aromatic rings. | Depsidone precursor | Northis compound |

| O-Methylation | O-Methyltransferase (OMT) | Transfers a methyl group from S-adenosyl methionine (SAM) to a hydroxyl group on the depsidone. acs.org | Northis compound | This compound |

This table represents the generally accepted enzymatic functions for depsidone biosynthesis; the specific enzymes for this compound are yet to be experimentally confirmed.

Precursor Incorporation and Metabolic Flux Studies

Precursor incorporation studies using isotopically labeled compounds are a fundamental technique for elucidating biosynthetic pathways. researchgate.netnih.gov In this method, a labeled precursor (e.g., containing ¹³C or ¹⁴C) is supplied to the organism, and the resulting metabolites are analyzed to trace the path of the label. researchgate.net For polyketides like this compound, [¹³C]-labeled sodium acetate is a common precursor used in feeding experiments. researchgate.net Analysis via nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry can then confirm the polyketide origin and the specific folding pattern of the chain.

Metabolic Flux Analysis (MFA) is a more advanced technique that provides quantitative insights into the rates (fluxes) of metabolic reactions within a biological system. wikipedia.orgnih.gov By using stable isotope tracers (like ¹³C-glucose) and measuring the isotopic labeling patterns in metabolites over time, MFA can create a detailed map of cellular metabolism, identifying pathway usage and potential bottlenecks. d-nb.infoembopress.org

Despite the power of these techniques for confirming biosynthetic routes, a review of the scientific literature reveals no specific precursor incorporation or metabolic flux analysis studies have been published for this compound itself. While the general principles of the acetate-malonate pathway are well-established for lichen compounds, direct experimental data from feeding labeled precursors to Teloschistes flavicans or other this compound-producing lichens to track their incorporation into the final molecule is not available. encyclopedia.pubsigmaaldrich.com Such studies would be required to definitively confirm the proposed biosynthetic pathway and the precise origin of every atom in the this compound structure.

Isolation and Purification Methodologies

Extraction Techniques from Lichen Thalli

The initial step in obtaining vicanicin is the extraction from the dried and powdered lichen thalli. Various organic solvents are utilized for this purpose, with the choice of solvent influencing the efficiency and selectivity of the extraction.

Commonly, solvents such as acetone (B3395972), methanol, and diethyl ether are employed. japsonline.comjscimedcentral.com In one documented procedure, the lichen Teloschistes flavicans was macerated in acetone for an extended period (3 x 24 hours) to extract the secondary metabolites. japsonline.comjapsonline.com Another approach involves the use of a mixture of acetone and dichloromethane (B109758) (1:1) for maceration at room temperature, sometimes assisted by sonication. biointerfaceresearch.com Hot Soxhlet extraction with the same solvent mixture has also been reported for exhaustive extraction. biointerfaceresearch.com

The selection of the extraction solvent is critical as it determines the range of compounds that will be co-extracted with this compound. For instance, diethyl ether is noted for its ability to extract a variety of phenolic compounds from lichens. jscimedcentral.com After extraction, the solvent is typically removed under reduced pressure using a rotary vacuum evaporator to yield a concentrated crude extract. japsonline.comjapsonline.com

Table 1: Extraction Methods for this compound from Lichen Thalli

| Lichen Species | Extraction Solvent(s) | Extraction Method | Reference |

|---|---|---|---|

| Teloschistes flavicans | Acetone | Maceration (3 x 24 hours) | japsonline.comjapsonline.com |

| Teloschistes flavicans | Diethyl ether | Not specified | jscimedcentral.com |

| Parmotrema tinctorum | Acetone–dichloromethane (1:1) | Maceration with sonication | biointerfaceresearch.com |

| Parmotrema tinctorum | Acetone–dichloromethane (1:1) | Hot Soxhlet extraction | biointerfaceresearch.com |

Chromatographic Separation Strategies

Following extraction, the crude extract, which contains a mixture of various secondary metabolites, is subjected to chromatographic techniques to isolate this compound.

Gravity column chromatography is a widely used method for the separation of this compound from other compounds in the crude extract. japsonline.comresearchgate.net The stationary phase is typically silica (B1680970) gel, and the mobile phase consists of a solvent system with varying polarity. japsonline.comjapsonline.com

In a typical procedure, the crude extract is impregnated onto a small amount of silica gel and then loaded onto the top of the column. japsonline.comjapsonline.com The column is then eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system used for the separation of this compound is a gradient of n-hexane and ethyl acetate (B1210297). researchgate.net The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound. japsonline.comjapsonline.com

Table 2: Column Chromatography Parameters for this compound Purification

| Stationary Phase | Mobile Phase System | Elution Mode | Reference |

|---|---|---|---|

| Silica gel | n-hexane-ethyl acetate | Gradient | researchgate.net |

Thin-layer chromatography plays a crucial role in the isolation process of this compound. It is used for several purposes:

Monitoring the extraction: TLC can be used to quickly check the presence of this compound in the crude extract.

Optimizing column chromatography conditions: Different solvent systems can be tested on TLC plates to determine the best mobile phase for the separation on the column. japsonline.comjapsonline.com

Monitoring column chromatography fractions: TLC is used to analyze the fractions collected from the column to identify which ones contain the desired compound. japsonline.comjapsonline.com

Assessing purity: The purity of the isolated this compound can be checked by TLC; a single spot on the TLC plate under different visualization methods suggests a pure compound. japsonline.com

For visualization, the TLC plates are typically observed under UV light at wavelengths of 254 nm and 365 nm. japsonline.comjapsonline.com Spraying the plates with a reagent like 5% H2SO4 followed by heating can also be used to visualize the spots. japsonline.com

Recrystallization and Crystallization Protocols

The final step in the purification of this compound is recrystallization. The fractions from column chromatography that are rich in this compound and show a single spot on TLC are combined and the solvent is evaporated. japsonline.comjapsonline.com The resulting solid is then dissolved in a suitable solvent or solvent mixture and allowed to crystallize. This process removes any remaining impurities, yielding pure crystalline this compound. researchgate.net

Successful recrystallization has been reported to produce this compound as white, needle-shaped crystals. japsonline.comresearchgate.net The choice of solvent for recrystallization is critical and is determined by the solubility of this compound at different temperatures.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like Vicanicin. ceitec.czresearchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can piece together the molecular framework.

¹H-NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the case of this compound, ¹H-NMR analysis reveals distinct signals corresponding to its different proton groups. Current time information in Rotterdam-The Hague, NL. Key signals include those for the hydroxyl (-OH) group, methoxy (B1213986) (–OCH₃) groups, and several methyl (–CH₃) groups attached to the aromatic rings. Current time information in Rotterdam-The Hague, NL.acs.org For instance, a chemical shift observed at δH = 6.95 ppm is indicative of the –OH group, while a signal at δH = 3.86 ppm signifies the presence of a methoxy group. Current time information in Rotterdam-The Hague, NL. The four methyl groups attached to the aromatic systems appear as sharp singlets at chemical shifts of approximately 2.42, 2.49, and 2.55 ppm. Current time information in Rotterdam-The Hague, NL.

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Proton Group | Chemical Shift (δH) in ppm |

|---|---|

| -OH | 6.95 |

| -OCH₃ | 3.86 |

| Ar-CH₃ | 2.55 |

| Ar-CH₃ | 2.49 |

| Ar-CH₃ | 2.422 |

| Ar-CH₃ | 2.421 |

Data sourced from a study using a 500 MHz spectrometer. Current time information in Rotterdam-The Hague, NL.

¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton of the molecule. The spectrum for this compound shows 18 distinct carbon signals, consistent with its molecular formula. acs.org Signals for the methoxy carbon, methyl carbons, aromatic carbons, and a characteristic carbonyl carbon from the depsidone (B1213741) ester group are all identifiable. Current time information in Rotterdam-The Hague, NL. A prominent signal for the carbonyl group (C=O) is observed at a chemical shift of δC = 162.96 ppm. acs.org The methoxy carbon appears at 60.84 ppm, while the methyl carbons are found in the upfield region at chemical shifts of 18.59, 15.25, 11.27, and 11.26 ppm. acs.org Signals for the aromatic carbons are also confirmed at various downfield shifts. Current time information in Rotterdam-The Hague, NL.acs.org

Table 2: ¹³C-NMR Spectroscopic Data for this compound

| Carbon Group | Chemical Shift (δC) in ppm |

|---|---|

| C=O (ester) | 162.96 |

| Aromatic C | 144.50 |

| Aromatic C | 139.00 |

| -OCH₃ | 60.84 |

| Ar-CH₃ | 18.59 |

| Ar-CH₃ | 15.25 |

| Ar-CH₃ | 11.27 |

| Ar-CH₃ | 11.26 |

Data sourced from a study using a 125 MHz spectrometer. Current time information in Rotterdam-The Hague, NL.acs.org

To definitively establish the molecular structure and assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. numberanalytics.com These techniques correlate signals across different dimensions to reveal connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is essential for mapping out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.eduwikipedia.org This allows for the unambiguous assignment of carbons that have attached protons. pressbooks.pub

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful experiment that reveals long-range correlations between protons and carbons over two to four bonds. ceitec.czblogspot.com This is particularly crucial for connecting different fragments of the molecule and for assigning quaternary (non-protonated) carbons, which are invisible in an HSQC spectrum. columbia.edu

In the context of this compound, these 2D NMR experiments are vital for confirming the substitution patterns on the two aromatic rings and for establishing the ether and ester linkages that form the central seven-membered depsidone ring. acs.orgacs.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound. creative-biostructure.com

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. Analysis of this compound by LC-MS is used to confirm its molecular weight. Current time information in Rotterdam-The Hague, NL. Studies show a characteristic peak at an m/z of 383, corresponding to the molecular weight of this compound. Current time information in Rotterdam-The Hague, NL.acs.org Furthermore, the presence of two chlorine atoms in the structure is supported by the observation of an isotopic pattern with peaks at m/z 383 and 385. acs.org

HRESIMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound with high confidence. For this compound, HRESIMS data has been reported with observed ions that closely match the calculated values for its molecular formula, C₁₈H₁₆Cl₂O₅. One study reported an [M–H]⁻ ion at m/z 381.0301, which aligns with the calculated value. acs.org Another analysis identified the [M+H]⁺ adduct at m/z 383.0441. These precise measurements serve as definitive proof of this compound's elemental composition.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Carbon |

| Acetone (B3395972) |

| Quercetin |

| Northis compound |

| Flavicansone |

| Caloploicin |

| Parietin |

| Rhizonic acid |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical tool used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The analysis of this compound using Fourier-transform infrared spectroscopy (FTIR) has revealed characteristic absorption bands that are key to its structural identification.

Research findings indicate the presence of a distinct carbonyl (C=O) group, which is evident from a significant absorption peak observed at approximately 1,744 cm⁻¹. researchgate.netuni.lu This absorption is a hallmark of the ester carbonyl within the depsidone core structure of this compound. Further comparisons of the full IR spectrum with established literature data confirm its identity, showing a high degree of similarity with reference spectra for this compound. researchgate.netuni.lu

| Functional Group | Vibrational Mode | Absorption (cm⁻¹) |

|---|---|---|

| Ester Carbonyl (C=O) | Stretching | ~1744 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and aromatic rings, such as this compound. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the specific wavelengths of absorption (λmax) are characteristic of the molecule's electronic structure.

The structural elucidation of this compound has been supported by UV-Vis spectroscopic analysis. researchgate.net This technique is instrumental in confirming the presence of the chromophores within the molecule, which are responsible for its absorption properties. While specific absorption maxima for this compound are detailed in dedicated studies, the technique is consistently employed alongside other spectroscopic methods for its definitive identification. researchgate.net

Single-Crystal X-ray Diffraction Analysis

For the first time, the detailed crystallographic data of this compound has been reported, confirming its molecular structure with high precision. researchgate.netnarraj.orgnarraj.orgresearchgate.net The analysis revealed that this compound crystallizes in the monoclinic space group P21/c. researchgate.netnarraj.org The crystal structure shows that the two phenyl rings of the depsidone core are not planar but are inclined to each other at an angle of 125.46°. narraj.org This gable-shaped motif is a key conformational feature. The crystal packing is stabilized by π-stacking interactions between adjacent molecules along the crystallographic b-axis, with interplanar distances of 3.40 Å and 3.56 Å. narraj.org An ORTEP (Oak Ridge Thermal-Ellipsoid Plot) representation, derived from the X-ray data, provides a visual model of the molecule with 50% probability ellipsoids. narraj.org

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

In Vitro Biological Activities and Molecular Mechanisms

Anticancer and Cytotoxic Activities of Vicanicin

This compound has demonstrated notable anticancer and cytotoxic activities in preclinical in vitro models, particularly against human prostate cancer cell lines. Research has shown that this compound can inhibit the growth of both androgen-sensitive (LNCaP) and androgen-insensitive (DU-145) prostate cancer cells. This activity is primarily attributed to its ability to induce programmed cell death, or apoptosis, in these cancer cells nih.govresearchgate.neteajm.org.

The primary mechanism behind this compound's anticancer effects is the induction of apoptosis. This process is a controlled and regulated form of cell death that is essential for normal tissue development and homeostasis, and its dysregulation is a hallmark of cancer. This compound triggers apoptosis in prostate cancer cells through a multi-faceted approach that involves the activation of key enzymatic pathways and the modulation of proteins that regulate cell survival and death researchgate.neteajm.orgmedchemexpress.com.

A crucial step in the execution of apoptosis is the activation of a family of cysteine proteases known as caspases. This compound has been found to activate caspase-3, a key executioner caspase, in human prostate cancer cells researchgate.netmedchemexpress.com. The activation of caspase-3 leads to the cleavage of numerous cellular substrates, ultimately resulting in the characteristic morphological and biochemical changes of apoptosis. Studies have employed caspase-3 activity assays to confirm its activation in response to this compound treatment nih.govresearchgate.net.

Table 1: Effect of this compound on Caspase-3 Activation in Prostate Cancer Cell Lines

| Cell Line | Treatment | Effect on Caspase-3 Activity |

|---|---|---|

| DU-145 | This compound | Increased |

Note: Specific quantitative data on the fold-increase of caspase-3 activity is not detailed in the available literature.

The B-cell lymphoma 2 (Bcl-2) family of proteins plays a critical role in regulating the intrinsic pathway of apoptosis. This family includes both anti-apoptotic members, such as Bcl-2, and pro-apoptotic members, such as Bcl-2-associated X protein (Bax). The ratio of these proteins is a key determinant of a cell's susceptibility to apoptosis. Research has shown that this compound modulates the expression of these proteins in prostate cancer cells, shifting the balance in favor of apoptosis researchgate.netmdpi.com. Specifically, this compound treatment leads to a change in the Bax/Bcl-2 ratio that promotes programmed cell death researchgate.netmdpi.com.

Table 2: Modulation of Bax and Bcl-2 Protein Expression by this compound in Prostate Cancer Cells

| Cell Line | Protein | Effect of this compound Treatment |

|---|---|---|

| DU-145 | Bax | Altered Expression |

| Bcl-2 | Altered Expression | |

| LNCaP | Bax | Altered Expression |

Note: The precise quantitative changes in the Bax/Bcl-2 ratio have not been specified in the reviewed literature.

In addition to the intrinsic pathway, apoptosis can be initiated through the extrinsic pathway, which is triggered by the binding of extracellular death ligands to cell surface receptors. One such ligand is the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). Studies have analyzed the expression of TRAIL in prostate cancer cells treated with this compound, suggesting an involvement of the extrinsic pathway in its mechanism of action nih.govresearchgate.net. The modulation of TRAIL expression indicates that this compound may sensitize cancer cells to apoptosis initiated by external signals.

Heat shock proteins (HSPs), such as Hsp70, are molecular chaperones that play a crucial role in protein folding and stability. In many cancers, Hsp70 is overexpressed and contributes to tumor cell survival and resistance to therapy by inhibiting apoptosis. A significant finding in the study of this compound's anticancer activity is its ability to inhibit the expression of Hsp70 in prostate cancer cells nih.govresearchgate.netresearchgate.net. This inhibition of Hsp70 is believed to be a key mechanism through which this compound induces apoptosis nih.govresearchgate.net. By reducing the levels of this anti-apoptotic protein, this compound lowers the threshold for apoptosis induction in cancer cells.

Table 3: Effect of this compound on Hsp70 Expression in Prostate Cancer Cell Lines

| Cell Line | Effect on Hsp70 Expression |

|---|---|

| DU-145 | Inhibition |

Note: Quantitative data detailing the percentage of Hsp70 inhibition is not available in the reviewed literature.

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. While ROS play a role in normal cell signaling, excessive levels can lead to oxidative stress and cellular damage, which can trigger apoptosis. This compound has been shown to modulate the levels of intracellular ROS in prostate cancer cells researchgate.netmedchemexpress.com. The generation of ROS is considered another component of this compound's pro-apoptotic activity, suggesting that it induces a state of oxidative stress that contributes to the demise of cancer cells researchgate.net.

Table 4: Regulation of Intracellular ROS by this compound in Prostate Cancer Cells

| Cell Line | Effect on Intracellular ROS Levels |

|---|---|

| DU-145 | Increased Generation |

Note: Specific measurements of the increase in ROS levels are not provided in the accessible literature.

Cell Growth Inhibition and Cell Cycle Perturbation

This compound has demonstrated significant anti-proliferative effects in cancer cell models, primarily through the induction of apoptosis, a form of programmed cell death. Research indicates that this compound's ability to inhibit cell growth is linked to its capacity to trigger this cellular suicide mechanism. nih.gov One of the key molecular actions identified is the inhibition of Heat Shock Protein 70 (Hsp70). nih.govnih.gov Hsp70 is a molecular chaperone that is often overexpressed in cancer cells and plays a crucial role in promoting tumor cell survival by inhibiting apoptotic pathways. oregonstate.educationresearchgate.net By suppressing the expression of Hsp70, this compound effectively removes a key defense mechanism of cancer cells, thereby facilitating their death. nih.govnih.gov

The induction of apoptosis by this compound has been confirmed through assays that detect DNA fragmentation and the activation of caspase-3. nih.gov Caspase-3 is a critical executioner enzyme in the apoptotic pathway. Its activation signifies the cell's commitment to undergo programmed death. Furthermore, studies using the COMET assay have provided visual evidence of DNA damage, a hallmark of apoptosis, in cells treated with this compound. nih.gov While the primary mechanism identified is apoptosis, the broader impact on the cell cycle involves halting proliferation, which is a direct consequence of this induced cell death.

Application in Androgen-Sensitive and Androgen-Insensitive Prostate Cancer Cell Models (LNCaP, DU-145)

The efficacy of this compound has been specifically evaluated in prostate cancer, a disease that can be categorized by its responsiveness to androgens (male hormones). Studies have utilized both androgen-sensitive (LNCaP) and androgen-insensitive (DU-145) human prostate cancer cell lines to investigate the compound's activity. nih.gov

This compound was found to decrease cell growth and induce apoptosis in both LNCaP and DU-145 cells. nih.govnih.gov This is a significant finding, as it suggests that this compound's mechanism of action may be effective against different stages or types of prostate cancer, including those that have become resistant to hormone therapy (androgen-insensitive).

The compound exhibited a clear dose-response relationship in both cell lines, with cytotoxic effects observed in a concentration range of 6.25 to 50µM. nih.gov The research highlighted that the apoptotic process in these prostate cancer cells appears to be mediated, at least in part, by the inhibition of Hsp70 expression. nih.govnih.gov This was determined by western blot analysis which also examined the expression of other proteins involved in cell survival and apoptosis, such as Bcl-2 and Bax. nih.gov

| Cell Line | Type | Effective Concentration Range (µM) | Primary Mechanism | Key Molecular Target |

|---|---|---|---|---|

| LNCaP | Androgen-Sensitive | 6.25 - 50 | Apoptosis Induction | Hsp70 Inhibition |

| DU-145 | Androgen-Insensitive | 6.25 - 50 | Apoptosis Induction | Hsp70 Inhibition |

Antimicrobial Activities of this compound

Depsidones, the class of lichen metabolites to which this compound belongs, are recognized for their antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. nih.govstudy.com

Antibacterial Mechanisms of Action

The precise molecular mechanisms underlying the antibacterial activity of this compound are not as extensively characterized as its anticancer effects. However, research into the broader depsidone (B1213741) class provides some insights into potential modes of action.

While depsidones as a group have shown activity against various bacteria, specific data detailing the minimum inhibitory concentration (MIC) of this compound against several key pathogens is not extensively documented in the scientific literature. nih.govstudy.com General studies on lichen compounds have often shown more potent activity against Gram-positive bacteria, such as Staphylococcus aureus, than against Gram-negative bacteria like Escherichia coli. nih.gov The outer membrane of Gram-negative bacteria often poses a significant barrier to the entry of antimicrobial compounds.

| Pathogen | Gram Stain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Klebsiella pneumoniae | Negative | Data not available in cited sources |

| Staphylococcus pyogenes | Positive | Data not available in cited sources |

| Staphylococcus aureus | Positive | Data not available in cited sources |

| Escherichia coli | Negative | Data not available in cited sources |

A common mechanism for antibacterial agents is the inhibition of bacterial cell wall synthesis, which compromises the structural integrity of the bacterium, leading to cell lysis. libretexts.org Antibiotics like β-lactams and glycopeptides target various stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. libretexts.orglumenlearning.com While this is a known antibacterial strategy, there is currently a lack of specific research demonstrating that this compound directly interferes with cell wall synthesis pathways in bacteria.

Targeting bacterial protein or nucleic acid synthesis are other proven antibacterial mechanisms. researchgate.netstudy.com Antibiotics can interfere with the function of bacterial ribosomes, which are responsible for protein synthesis, or inhibit enzymes like DNA gyrase and RNA polymerase that are essential for nucleic acid replication and transcription. researchgate.netstudy.com The specific action of this compound on these processes has not been fully elucidated. However, some depsidones have been found to target enzymes involved in bacterial fatty acid synthesis (FAS), which could represent an alternative mechanism of action. lumenlearning.com Further investigation is required to determine if this compound inhibits protein and nucleic acid synthesis or acts through other metabolic pathways.

Alteration of Cell Membrane Integrity

The direct effects of this compound on the integrity of fungal or other microbial cell membranes have not been extensively detailed in the available scientific literature. While many antifungal agents exert their effects by disrupting the plasma membrane, leading to leakage of cellular contents and subsequent cell death, specific studies detailing this mechanism for this compound are not prominently available. The primary antifungal mechanisms often involve targeting ergosterol in the plasma membrane, inhibiting cell wall biosynthesis, or interfering with nucleic acid and protein synthesis nih.govresearchgate.net. For instance, compounds like polyenes bind to ergosterol to form pores, causing leakage of ions and cell death nih.gov. However, whether this compound shares this or a similar mode of action by directly compromising cell membrane integrity requires further focused investigation.

Antifungal Properties (General Overview in Lichen Secondary Metabolites)

Lichens are a significant source of secondary metabolites, many of which exhibit a wide range of biological activities, including potent antifungal properties researchgate.net. These compounds, which include classes such as depsides, depsidones (to which this compound belongs), and dibenzofurans, are produced by the fungal partner in the symbiotic relationship and are known to protect the lichen from environmental stressors, including microbial pathogens nih.gov.

The antifungal activity of lichen-derived substances is well-documented, with many compounds demonstrating efficacy against various fungal strains researchgate.net. The mechanisms of action are diverse and can include the inhibition of essential enzymes, disruption of cell membranes, and interference with cell wall synthesis nih.govresearchgate.net. These natural products represent a promising reservoir for the discovery of new antifungal agents, particularly as resistance to existing drugs becomes more prevalent.

Antidiabetic Activities of this compound

The potential of this compound as an antidiabetic agent has been explored through its ability to inhibit key enzymes involved in carbohydrate digestion. The inhibition of these enzymes can slow down the absorption of glucose, thereby helping to manage postprandial hyperglycemia, a critical aspect of managing type 2 diabetes nih.govnih.gov.

Alpha-Glucosidase Enzyme Inhibition

There is currently a lack of specific research data on the inhibitory activity of this compound against the alpha-glucosidase enzyme. Alpha-glucosidase inhibitors work by delaying the breakdown of complex carbohydrates into absorbable monosaccharides in the intestine nih.govnih.gov. While numerous natural compounds have been screened for this activity, with some showing significant potential, specific IC50 values and kinetic data for this compound are not available in the reviewed literature.

Alpha-Amylase Enzyme Inhibition

Similar to alpha-glucosidase, specific studies detailing the inhibitory effect of this compound on the alpha-amylase enzyme are not present in the available search results. Alpha-amylase is the primary enzyme responsible for breaking down starch into smaller oligosaccharides nih.gov. Its inhibition is a key therapeutic strategy for controlling blood sugar levels nih.govnih.gov. Despite the investigation of many plant-derived compounds for their anti-amylase activity, this compound has not been a specific subject of such published studies.

Molecular Interactions with Carbohydrate Hydrolysis Enzymes

Due to the absence of experimental data on the inhibition of alpha-glucosidase and alpha-amylase by this compound, there have been no molecular docking or other computational studies to elucidate its potential binding modes with these carbohydrate hydrolysis enzymes. Such in silico studies are valuable for understanding the specific interactions between an inhibitor and the active site of an enzyme, but they require initial in vitro activity data to be validated nih.govnih.govorientjchem.orgorientjchem.org.

Antioxidant Activities and Mechanisms

This compound has been identified as having antioxidant properties. As a depsidone, its chemical structure lends itself to scavenging free radicals, which are implicated in a variety of chronic diseases nih.govnih.gov.

Research has demonstrated that this compound exhibits antioxidant activity, as measured by assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay nih.gov. The DPPH assay is a common method used to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor nih.gov. When the stable DPPH radical encounters a substance that can donate a hydrogen atom, the purple color of the DPPH solution fades, and the change in absorbance is measured to quantify the antioxidant capacity nih.govyoutube.com.

The antioxidant mechanism of phenolic compounds like depsidones generally involves donating a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it and breaking the chain reaction of oxidation mdpi.com. The structure of this compound, with its phenolic hydroxyl groups, allows it to participate in these reactions, thus protecting cells from oxidative damage. The antioxidant activity of various lichen metabolites, including depsidones, has been confirmed in several studies, indicating their potential as natural antioxidants nih.govnih.gov.

Radical Scavenging Properties

This compound, a secondary metabolite found in lichens, has been evaluated for its antioxidant potential through its ability to scavenge free radicals. The antioxidant activity of this compound has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This widely used method measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

In a study investigating the bioactive compounds from the lichen Teloschistes flavicans, the antioxidant activity of isolated this compound was determined. The research reported an IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. The IC50 value for this compound was found to be 127.38 µg/mL researchgate.netresearchgate.net. This value indicates its potential as a free radical scavenger. Another study also reported on the antioxidant properties of compounds from Teloschistes flavicans and noted an IC50 value for a pure compound, which aligns with the investigation of this compound's bioactivities researchgate.netresearchgate.net.

The following table summarizes the reported radical scavenging activity of this compound.

| Assay | IC50 Value (µg/mL) | Source Organism |

| DPPH Radical Scavenging | 127.38 | Teloschistes flavicans researchgate.netresearchgate.net |

This interactive data table provides a summary of the in vitro radical scavenging activity of this compound.

Impact on Oxidative Stress Pathways

Based on the conducted literature search, no specific research findings detailing the impact of this compound on oxidative stress pathways, such as the Nrf2-Keap1 signaling pathway or other related molecular mechanisms, were available. Therefore, this subsection cannot be elaborated upon at this time.

Structure Activity Relationship Sar Investigations

Identification of Pharmacophoric Groups within the Vicanicin Scaffold

The this compound scaffold, a tricyclic depsidone (B1213741) core, possesses several key features that are likely integral to its biological activity, particularly its anticancer effects. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. For this compound, its pro-apoptotic activity in human prostate cancer cells suggests the presence of specific pharmacophoric elements that interact with cellular targets to initiate programmed cell death.

One of the key findings in the study of this compound's anticancer mechanism is its ability to induce apoptosis, at least in part, through the inhibition of Heat Shock Protein 70 (Hsp70) expression. This suggests that the pharmacophoric groups of this compound are likely involved in binding to and modulating the function of Hsp70 or its associated pathways. The core depsidone structure, with its specific arrangement of aromatic rings, an ester linkage, and an ether bridge, forms the fundamental scaffold. The substituents on this scaffold, including chlorine atoms, hydroxyl groups, and methoxy (B1213986) groups, act as the crucial pharmacophoric features that dictate the molecule's interaction with its biological targets. The spatial arrangement of these groups, their electronic properties (electron-donating or -withdrawing), and their potential for hydrogen bonding and hydrophobic interactions are all critical components of the this compound pharmacophore.

Influence of Halogenation (Chlorine) on Biological Activity

A distinctive feature of the this compound molecule is the presence of two chlorine atoms on one of its aromatic rings. Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a compound. The introduction of chlorine atoms can influence a molecule's lipophilicity, electronic distribution, and metabolic stability, all of which can impact its pharmacokinetic and pharmacodynamic properties.

In the context of depsidones, chlorination has been shown to be a significant factor in their biological activity. The strong electron-withdrawing nature of chlorine can alter the electron density of the aromatic ring, potentially enhancing interactions with biological targets. Furthermore, the presence of chlorine atoms can increase the lipophilicity of the molecule, which may facilitate its passage through cell membranes to reach intracellular targets. For this compound, it is hypothesized that the two chlorine atoms contribute significantly to its cytotoxic and pro-apoptotic effects. The position of these chlorine atoms on the depsidone scaffold is also likely to be critical for optimal activity, as has been observed in SAR studies of other chlorinated natural products.

Role of Hydroxyl and Methoxy Groups in Activity Profiles

In addition to halogenation, the hydroxyl (-OH) and methoxy (-OCH3) groups on the this compound structure play a pivotal role in defining its biological activity profile. These oxygen-containing functional groups are common in natural products and are known to participate in various non-covalent interactions with biological macromolecules, most notably hydrogen bonding.

Comparative SAR with Other Depsidones and Lichen Metabolites

To gain a deeper understanding of the structural features of this compound that are essential for its activity, it is informative to compare its SAR with that of other related depsidones and lichen metabolites. Depsidones are a large class of lichen secondary metabolites with a wide range of reported biological activities, including antimicrobial, antioxidant, and anticancer effects.

Studies on a variety of depsidones have revealed some general SAR trends. For example, the degree and position of chlorination, as well as the nature and location of alkyl side chains and oxygen-containing functional groups, have all been shown to influence the biological potency of these compounds. By comparing the structure and activity of this compound with other depsidones such as pannarin, diploicin, and physodalic acid, it is possible to identify the unique structural motifs of this compound that may be responsible for its specific biological profile. For instance, while many depsidones exhibit cytotoxicity, the specific pattern of substitution on the this compound scaffold may confer a higher degree of selectivity or a distinct mechanism of action. This comparative approach is invaluable for identifying the most promising structural features for the design of future this compound-based therapeutic agents.

Computational Approaches to this compound-Target Interactions (e.g., Molecular Docking)

In recent years, computational methods such as molecular docking have become powerful tools for investigating the interactions between small molecules and their biological targets at the atomic level. These in silico approaches can provide valuable insights into the binding mode of a ligand, the key amino acid residues involved in the interaction, and the energetic favorability of the binding.

A molecular docking study of this compound has shed light on its potential anticancer mechanism by identifying β-tubulin as a possible molecular target. In this study, this compound was docked into the colchicine (B1669291) binding site of β-tubulin, a protein crucial for microtubule formation and cell division. The results of this computational analysis are summarized in the table below.

| Parameter | Value |

|---|---|

| Target Protein | β-tubulin (PDB ID: 1Z2B) |

| Binding Energy | -5.32 kcal/mol |

| Inhibition Constant (Ki) | 126.14 µM |

The negative binding energy indicates a spontaneous and favorable interaction between this compound and β-tubulin. The docking simulation revealed that this compound forms hydrogen bonds with the amino acid residues Val177 and Thr221 within the binding pocket of β-tubulin. Furthermore, the interaction is stabilized by van der Waals and electrostatic forces with several other residues, including Tyr21, Phe214, and Pro222. These findings suggest that this compound may exert its anticancer effects by disrupting microtubule dynamics, similar to other tubulin-binding agents used in cancer chemotherapy. This computational study provides a plausible hypothesis for the mechanism of action of this compound and highlights the importance of its specific structural features for its interaction with this key cellular target.

Chemical Synthesis and Semi Synthetic Approaches

Total Synthesis Strategies for Vicanicin

The total synthesis of the lichen depsidone (B1213741) this compound, along with its related compound northis compound, has been successfully accomplished. A key strategy in the synthesis of these complex molecules involves the oxidative coupling of a suitably substituted benzophenone (B1666685) precursor. anu.edu.au

The synthesis of this compound, chemically known as 2,7-dichloro-3-hydroxy-8-methoxy-1,4,6,9-tetramethyl-11H-dibenzo[b,e] Current time information in Bangalore, IN.rsc.orgdioxepin-11-one, and northis compound (2,7-dichloro-3,8-dihydroxy-1,4,6,9-tetramethyl-11H-dibenzo[b,e] Current time information in Bangalore, IN.rsc.orgdioxepin-11-one), relies on the formation of the central seven-membered dioxepinone ring system. anu.edu.au The process begins with the synthesis of an appropriate benzophenone intermediate, which then undergoes an intramolecular oxidative coupling reaction to form the depsidone core. anu.edu.au Subsequent synthetic steps are then employed to yield the final natural products. anu.edu.au This synthetic route has been instrumental in confirming the structures of this compound and northis compound. anu.edu.auacs.org

The biosynthesis of depsidones is understood to originate from orsellinic acid and/or β-orcinol carboxylic acid. acs.org Synthetic strategies often mimic these biosynthetic pathways to construct the complex architecture of these natural products. acs.orgthieme-connect.com

Semi-Synthetic Derivatization of this compound Analogs

While the total synthesis of this compound has been achieved, research into the semi-synthetic derivatization of this compound itself is not as extensively documented as for other lichen compounds like usnic acid. acs.org However, studies on related lichen depsidones provide a framework for potential modifications of the this compound scaffold. For instance, new derivatives of protocetraric acid and norstictic acid have been synthesized through various chemical transformations. rsc.org These modifications include the formation of imine-based derivatives and bromination, leading to compounds with altered biological activities. rsc.org

The structural modification of natural products is a common strategy in medicinal chemistry to enhance therapeutic efficacy, improve selectivity, and optimize pharmacokinetic properties. thieme-connect.com For phenolic compounds isolated from natural sources, derivatization can lead to analogs with increased lipophilicity or the introduction of specific functional groups to modulate biological activity. thieme-connect.com

In a study focused on alpha-glucosidase inhibitors from the lichen Usnea baileyi, researchers isolated this compound and other depsidones. rsc.org While this compound itself was not derivatized in this particular study, protocetraric acid and norstictic acid were selected for further chemical modification, resulting in a series of new semi-synthetic compounds. rsc.org This highlights the potential for applying similar synthetic methodologies to the this compound structure to generate novel analogs.

Evaluation of Synthetic Analogs' Biological Activity and Mechanistic Insights

The evaluation of synthetic and semi-synthetic analogs of lichen-derived compounds is crucial for understanding their mechanism of action and for the development of new drugs.

In a study evaluating the alpha-glucosidase inhibitory activity of compounds isolated from Usnea baileyi and their synthetic derivatives, this compound itself showed weak activity. rsc.org However, some of the semi-synthetic derivatives of protocetraric acid and norstictic acid exhibited potent activity against alpha-glucosidase, with IC50 values stronger than the reference compound acarbose. rsc.org This suggests that chemical modification of the depsidone core can significantly enhance its biological activity. The study also noted that the synthesized derivatives were generally less cytotoxic than their starting materials. rsc.org

This compound has been shown to inhibit the activity of both androgen-sensitive (LNCaP) and androgen-insensitive (DU-145) human prostate cancer cells in a dose-dependent manner at concentrations ranging from 6.25 to 50 μM. researchgate.net The molecular mechanisms underlying the anticancer effects of lichen compounds often involve the induction of cell cycle arrest, apoptosis, and necrosis. researchgate.net

While direct mechanistic studies on a wide range of synthetic this compound analogs are limited, research on analogous compounds provides valuable insights. For example, semi-synthetic derivatives of usnic acid have been shown to induce apoptosis and cell death in cancer cells through mechanisms involving massive cytoplasmic vacuolization associated with elevated dynein-dependent endocytosis, a mode of action not reported for the parent compound. acs.org This underscores the potential for semi-synthesis to generate compounds with novel mechanisms of action. acs.org

Advanced Research Methodologies and Future Perspectives

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Vicanicin Mechanisms

The integration of omics technologies, such as proteomics and metabolomics, is a powerful approach for gaining a holistic view of biological systems and understanding how compounds like this compound exert their effects at a molecular level mdpi.commetwarebio.commdpi.com. Proteomics involves the large-scale study of proteins, including their expression, modifications, and interactions, providing insights into cellular functions and signaling pathways mdpi.comnih.govmdpi.com. Metabolomics, on the other hand, focuses on the comprehensive analysis of small molecule metabolites, which are the end products of cellular processes and are closely linked to an organism's phenotype and response to external stimuli mdpi.commetwarebio.commdpi.com.

By combining data from proteomics and metabolomics studies, researchers can build a more complete picture of the molecular events triggered by this compound. This integrated approach can reveal how this compound affects protein expression levels, enzyme activities, and the flow of metabolites through biochemical pathways metwarebio.com. For instance, if this compound is observed to impact a particular cellular process, integrated omics data can help identify the specific proteins and metabolites involved in that process and how their levels or activities are altered by this compound treatment. This bidirectional analysis can illuminate the complex relationships between metabolites, enzymes, and genes, offering new perspectives on the molecular mechanisms underlying this compound's biological activities metwarebio.com. While general applications of omics in understanding biological systems and drug mechanisms are well-documented, specific published studies detailing the direct application of integrated proteomics and metabolomics specifically to elucidate this compound's mechanisms were not prominently found in the search results. However, the potential of this approach for future this compound research is significant, aligning with the broader trend in advanced biological research mdpi.commetwarebio.commdpi.commdpi.com.

Development of Advanced In Vitro Models for Mechanistic Studies

Advanced in vitro models are crucial for studying the mechanisms of action of bioactive compounds like this compound in a controlled environment that better mimics in vivo conditions compared to traditional two-dimensional (2D) cell cultures polito.itfrontiersin.org. Traditional 2D cell cultures often fail to replicate the complex cellular organization, cell-cell contacts, and microenvironment found in native tissues polito.itfrontiersin.org.

Three-dimensional (3D) in vitro models, including scaffold-based models and organ-on-chip systems, offer significant advantages by providing a more physiologically relevant microenvironment polito.itfrontiersin.orgdergipark.org.tr. Scaffold-based models, for example, can mimic the native extracellular matrix (ECM) architecture, supporting cell growth, differentiation, and function in a manner that closely resembles native conditions polito.itdergipark.org.tr. Organ-on-chip models, which are microfluidic devices, can replicate the mechanical, fluidic, spatial, and chemical stimuli that tissues experience in vivo, allowing for precise control over the cellular microenvironment and the replication of complex tissue and organ functions dergipark.org.tr.

These advanced in vitro models are valuable for conducting detailed mechanistic studies on this compound. They can be used to investigate how this compound interacts with specific cell types, influences cellular signaling pathways, and affects cellular processes such as apoptosis and proliferation in a more complex and relevant context polito.itfrontiersin.orgresearchgate.net. For example, studies on this compound's effect on prostate cancer cells have utilized in vitro models to demonstrate its dose-dependent induction of apoptosis and its potential mediation through the inhibition of Hsp70 expression researchgate.net. While this study used cell lines, the future application of more advanced 3D and organ-on-chip models could provide even deeper insights into the spatial and environmental factors influencing this compound's activity and its interactions within a more complex cellular architecture. Such models can also be developed using patient-derived cells, increasing their relevance for understanding compound activity in specific biological contexts polito.it.

Investigation of this compound in Combinatorial Approaches with Other Bioactive Compounds

Investigating this compound in combination with other bioactive compounds is a promising avenue for future research, particularly in exploring potential synergistic effects. This approach acknowledges that in many biological contexts, multiple compounds may interact to produce a combined outcome that is different from the sum of their individual effects researchgate.netfrontiersin.org.

Research has already suggested the potential of combining this compound with other therapies. For instance, the combination of this compound and protolichesterinic acid has been considered a promising strategy for further evaluation in the context of anti-prostate cancer therapies researchgate.netresearchgate.net. This suggestion stems from observations of their individual activities in inducing apoptosis in prostate cancer cell lines researchgate.net.

Future studies could systematically investigate combinations of this compound with other compounds, both natural and synthetic, using high-throughput screening methods in advanced in vitro models. These studies could aim to identify combinations that exhibit synergistic activity, allowing for potentially lower effective concentrations of each compound and potentially reducing off-target effects. The rationale for such combinatorial approaches is often rooted in targeting multiple pathways involved in a biological process or disease, a strategy increasingly explored in complex conditions frontiersin.org. While specific detailed research findings on this compound combinations beyond the suggestion with protolichesterinic acid were not extensively found, the concept is a recognized direction in the study of bioactive compounds researchgate.netresearchgate.net.

Exploration of this compound's Interactions within Complex Biological Systems (excluding clinical models)

Understanding how this compound interacts within complex biological systems, excluding clinical models, involves studying its effects in more integrated and multi-component settings than simplified cell cultures. This can include the use of co-culture systems, tissue explants, or even non-clinical in vivo models (e.g., in research organisms) to assess how this compound behaves in a more complex environment involving different cell types, extracellular matrix components, and signaling molecules.

Such studies can help to understand the influence of the microenvironment on this compound's activity, its potential interactions with other biological molecules, and its effects on complex cellular processes that require the interplay of multiple cell types. For example, investigating this compound's interaction within a co-culture of cancer cells and immune cells in an advanced in vitro model could provide insights into its potential immunomodulatory effects or how the presence of immune cells influences its anti-cancer activity. Similarly, using tissue explants could allow for the study of this compound's penetration and distribution within a tissue structure and its effects on tissue-level functions.

Systems biology approaches, which focus on the complex interactions within biological systems using computational and mathematical modeling alongside experimental data, are highly relevant to this area of research frontiersin.orgwikipedia.orgnih.gov. By integrating data from various levels of biological organization, systems biology can help to build models that predict how this compound might behave and interact within a complex system frontiersin.orgwikipedia.org. While specific published research detailing this compound's interactions within complex non-clinical biological systems using these advanced approaches was not extensively found, the framework of systems biology provides a roadmap for future investigations into the broader impact of this compound beyond isolated cellular responses frontiersin.orgwikipedia.orgnih.gov.

Q & A

Q. What are the key structural and physicochemical properties of Vicanicin, and how can they be experimentally validated?

Methodological Answer:

- Begin with spectroscopic characterization (e.g., NMR, IR, and mass spectrometry) to confirm molecular structure. Compare results with existing literature to validate purity and identity .

- Physicochemical properties (solubility, logP, pKa) should be determined using standardized protocols, such as HPLC for solubility profiling and potentiometric titration for pKa. Include controls for environmental variables (e.g., temperature, solvent composition) .

- Tabulate data in comparative formats (e.g., Table 1: Spectroscopic Data for this compound vs. Analogous Compounds) to highlight deviations or confirmations .

Q. How should researchers design initial in vitro assays to evaluate this compound’s bioactivity?

Methodological Answer:

- Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with positive and negative controls. Dose-response curves should be generated to calculate IC50/EC50 values.

- Validate assay reproducibility via triplicate experiments and statistical analysis (e.g., ANOVA with post-hoc tests) .

- Address confounding factors (e.g., solvent interference, cell line variability) by including solvent-only controls and cross-validating results in multiple cell models .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacological mechanisms be systematically analyzed?

Methodological Answer:

- Conduct a systematic review using frameworks like PICO (Population, Intervention, Comparison, Outcome) to identify gaps in existing studies .

- Apply contradiction analysis: Classify discrepancies into principal contradictions (e.g., conflicting target affinity data) and secondary contradictions (e.g., methodological variability). Prioritize resolving principal contradictions through targeted experiments .

- Use meta-analysis to quantify heterogeneity across studies (e.g., I² statistic) and identify moderating variables (e.g., dosage, assay type) .

Q. What experimental strategies are recommended to resolve uncertainties in this compound’s pharmacokinetic profile?

Methodological Answer:

- Design cross-species pharmacokinetic studies (rodent and non-rodent models) to assess bioavailability, half-life, and metabolite profiling. Use LC-MS/MS for high-sensitivity quantification .

- Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict human pharmacokinetics, validating predictions with in vitro-in vivo extrapolation (IVIVE) .

- Address interspecies variability by correlating findings with genomic data (e.g., cytochrome P450 enzyme expression) .

Q. How should researchers formulate hypotheses to investigate this compound’s potential off-target effects?

Methodological Answer:

- Use computational docking studies to predict off-target interactions, followed by experimental validation via binding assays (e.g., SPR, ITC) .

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example:

Hypothesis: this compound inhibits COX-2 via a novel allosteric mechanism, distinct from NSAIDs.

Validate through mutagenesis studies and competitive binding assays .

Methodological Frameworks for Data Interpretation

Q. What statistical approaches are critical for interpreting dose-dependent toxicity data for this compound?

Methodological Answer:

- Use nonlinear regression models (e.g., sigmoidal dose-response) to calculate LD50/LC50 values. Apply Bayesian statistics to quantify uncertainty in small-sample studies .

- For longitudinal toxicity data, employ mixed-effects models to account for inter-individual variability .

- Report confidence intervals and effect sizes (e.g., Cohen’s d) to avoid overinterpreting statistically insignificant trends .

Q. How can researchers ensure reproducibility in synthesizing this compound analogs?

Methodological Answer:

- Document synthetic protocols in compliance with NIH guidelines (e.g., detailed reaction conditions, purification steps) .

- Share raw spectral data and chromatograms in supplementary materials to enable independent verification .

- Use combinatorial chemistry libraries to test structural variants, correlating synthetic yields with computational reactivity indices (e.g., Fukui functions) .

Tables for Data Comparison

Table 1: Contradictory Pharmacological Findings for this compound

| Study | Target Affinity (IC50, nM) | Assay Type | Proposed Mechanism | Potential Confounders |

|---|---|---|---|---|

| A (2023) | 12.3 ± 1.2 | Cell-free | Competitive inhibition | Lack of reducing agents |

| B (2024) | 45.6 ± 3.8 | Cellular | Allosteric modulation | Serum interference |

Table 2: Recommended Statistical Tests for Common Data Types

| Data Type | Question | Test | Reference |

|---|---|---|---|

| Continuous | Dose-response correlation | Pearson’s r | |

| Categorical | Toxicity incidence | Fisher’s exact test | |

| Time-series | Pharmacokinetic decay | Mixed-effects model |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.